Cas no 13795-24-9 (Benzyl 4-Nitrophenyl Carbonate)
Benzyl 4-Nitrophenyl Carbonate Chemical and Physical Properties
Names and Identifiers
-
- Benzyl (4-nitrophenyl) carbonate
- Carbonic Acid Benzyl 4-Nitrophenyl Ester
- Benzyl p-nitrophenyl carbonate
- NSC 171047
- p-Nitrophenyl benzyl carbonate
- BENZYL 4-NITROPHENYL CARBONATE
- 4-Nitrophenyl benzyl carbonate
- carbonicacid,4-nitrophenylphenylmethylester
- Carbonic acid, 4-nitrophenyl phenylmethyl ester
- Carbonic acid, benzyl p-nitrophenyl ester
- QIXRWIVDBZJDGD-UHFFFAOYSA-N
- QIXRWIVDBZJDGD-UHFFFAOYSA-
- NSC171047
- B
- UNII-LYB2FT7YBK
- DTXSID1065637
- MFCD00007323
- C93419
- FT-0636962
- CS-0156216
- J-007083
- AKOS015840330
- SY112051
- NSC-171047
- SCHEMBL1714950
- Benzyl 4-nitrophenyl carbonate, 99%
- 13795-24-9
- (4-Nitrophenyl)phenylmethyl carbonate
- InChI=1/C14H11NO5/c16-14(19-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2
- C1591
- (4-nitrophenyl) phenylmethyl carbonate
- Benzyl (p-nitrophenyl) carbonate
- DS-16262
- AKOS015889530
- LYB2FT7YBK
- DB-042406
- Carbonic Acid 4-Nitrophenyl Phenylmethyl Ester; Carbonic Acid Benzyl p-Nitrophenyl Ester; 4-Nitrophenyl Benzyl Carbonate; Benzyl p-Nitrophenyl Carbonate; NSC 171047; p-Nitrophenyl Benzyl Carbonate
- Benzyl 4-Nitrophenyl Carbonate
-
- MDL: MFCD00007323
- Inchi: 1S/C14H11NO5/c16-14(19-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2
- InChI Key: QIXRWIVDBZJDGD-UHFFFAOYSA-N
- SMILES: O(C(=O)OC1C=CC(=CC=1)[N+](=O)[O-])CC1C=CC=CC=1
Computed Properties
- Exact Mass: 273.06400
- Monoisotopic Mass: 273.06372245g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.4
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
Experimental Properties
- Color/Form: Not determined
- Density: 1.326±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 75.0 to 79.0 deg-C
- Boiling Point: 438.3±45.0 °C at 760 mmHg
- Flash Point: 196.4±30.7 °C
- Solubility: Almost insoluble (0.046 g/l) (25 º C),
- PSA: 81.35000
- LogP: 3.83360
- Solubility: Not determined
Benzyl 4-Nitrophenyl Carbonate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Store at 4°C,-4At ℃Store…Better
Benzyl 4-Nitrophenyl Carbonate Customs Data
- HS CODE:2920909090
- Customs Data:
China Customs Code:
2920909090Overview:
2920909090 Other inorganic esters(Esters excluding hydrogen halide)(Including its salts and their halogenation,sulfonation,Nitration and nitrosation derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2920909090 esters of other inorganic acids of non-metals (excluding esters of hydrogen halides) and their salts; their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Benzyl 4-Nitrophenyl Carbonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153164-1g |
Benzyl 4-Nitrophenyl Carbonate |
13795-24-9 | >96.0% | 1g |
¥71.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153164-25g |
Benzyl 4-Nitrophenyl Carbonate |
13795-24-9 | >96.0% | 25g |
¥1136.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153164-5G |
Benzyl 4-Nitrophenyl Carbonate |
13795-24-9 | >96.0% | 5g |
¥284.90 | 2023-09-04 | |
| Alichem | A019121993-10g |
Benzyl (4-nitrophenyl) carbonate |
13795-24-9 | 95% | 10g |
156.80 USD | 2021-06-16 | |
| Alichem | A019121993-25g |
Benzyl (4-nitrophenyl) carbonate |
13795-24-9 | 95% | 25g |
313.60 USD | 2021-06-16 | |
| TRC | B285485-5g |
Benzyl 4-Nitrophenyl Carbonate |
13795-24-9 | 5g |
$ 92.00 | 2023-04-18 | ||
| TRC | B285485-50g |
Benzyl 4-Nitrophenyl Carbonate |
13795-24-9 | 50g |
$ 590.00 | 2022-06-07 | ||
| TRC | B285485-100g |
Benzyl 4-Nitrophenyl Carbonate |
13795-24-9 | 100g |
$ 942.00 | 2023-04-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ST803-5g |
Benzyl 4-Nitrophenyl Carbonate |
13795-24-9 | 97% | 5g |
342.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ST803-1g |
Benzyl 4-Nitrophenyl Carbonate |
13795-24-9 | 97% | 1g |
105.0CNY | 2021-08-06 |
Benzyl 4-Nitrophenyl Carbonate Suppliers
Benzyl 4-Nitrophenyl Carbonate Related Literature
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Andrea Citarella,Davide Moi,Martina Pedrini,Helena Pérez-Pe?a,Stefano Pieraccini,Alessandro Dimasi,Claudio Stagno,Nicola Micale,Tanja Schirmeister,Giulia Sibille,Giorgio Gribaudo,Alessandra Silvani,Clelia Giannini,Daniele Passarella Org. Biomol. Chem. 2023 21 3811
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2. Protection of tryptophan in peptide synthesis. The use of crown ethersMichael Chorev,Yakir S. Klausner J. Chem. Soc. Chem. Commun. 1976 596a
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3. Synthesis of activated esters of N-protected amino-acidsY. Wolman,D. Ladkany,Max Frankel J. Chem. Soc. C 1967 689
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Pedro Merino,Loredana Maiuolo,Ignacio Delso,Vincenzo Algieri,Antonio De Nino,Tomas Tejero RSC Adv. 2017 7 10947
Additional information on Benzyl 4-Nitrophenyl Carbonate
Benzyl 4-Nitrophenyl Carbonate: A Versatile Reagent in Organic Synthesis and Medicinal Chemistry
Benzyl 4-nitrophenyl carbonate (CAS No. 13795-24-9) is a prominent organocarbonate derivative that has garnered significant attention in the fields of synthetic chemistry and pharmaceutical research. With its unique structural features and reactivity profile, this compound serves as a valuable building block for the construction of complex organic molecules, particularly in the development of bioactive compounds and functional materials. The molecule consists of a benzyl group (C₆H₅CH₂–) linked to a carbonate ester moiety (–O–CO–O–), with the carbonate oxygen connected to a 4-nitrophenyl substituent (p-NO₂C₆H₄–). This combination of aromatic nitro functionality and carbonate ester reactivity positions it as a strategic intermediate in diverse chemical transformations.
The structural versatility of Benzyl 4-nitrophenyl carbonate stems from its dual functional groups: the nitro group provides electrophilic character, while the carbonate ester offers nucleophilic attack opportunities under appropriate conditions. Recent studies have highlighted its role in cascade reactions, where sequential nucleophilic substitutions and elimination processes yield complex architectures with high atom efficiency. For instance, a 2023 study published in Organic Letters demonstrated its utility in one-pot syntheses of heterocyclic scaffolds relevant to antiviral drug candidates.
In terms of physical properties, this compound typically appears as a white crystalline solid with moderate solubility in common organic solvents such as dichloromethane or acetone but exhibits limited solubility in water due to its lipophilic benzene ring system. Its melting point (approximately 68–70°C) and thermal stability make it suitable for use under standard reaction conditions without requiring specialized equipment for handling.
The synthesis of Benzyl 4-nitrophenyl carbonate traditionally involves the reaction between benzyl alcohol and p-nitrophenol through an activated carbonate intermediate, often employing phosgene or carbonyldiimidazole as coupling agents. However, recent advancements have introduced greener methodologies utilizing metal-catalyzed cross-coupling strategies to enhance reaction efficiency while minimizing byproduct formation. These innovations align with industry trends toward sustainable chemical processes.
A critical application area lies within medicinal chemistry, where this compound functions as a protecting group precursor for amino acid derivatives and peptide analogs during drug discovery programs targeting neurodegenerative diseases such as Alzheimer's disease (AD). By temporarily masking reactive functionalities during multistep syntheses, researchers can achieve greater control over molecular architecture without compromising target specificity or biological activity profiles.
Emerging research also explores its potential beyond conventional applications through novel catalytic systems that enable selective C–O bond cleavage under mild conditions—a breakthrough reported by an international team at ETH Zurich in early 2024 using photoredox catalysis principles combined with nickel-based coordination complexes.
In industrial settings, quality control protocols emphasize rigorous characterization techniques including nuclear magnetic resonance spectroscopy (1H NMR), mass spectrometry (MS), and X-ray crystallography to confirm structural integrity before deployment into downstream processes involving high-throughput screening campaigns or pilot-scale manufacturing operations.
Safety data sheets (SDS) for this material recommend standard laboratory precautions given its potential irritant properties upon prolonged skin contact; however, no evidence suggests carcinogenicity or reproductive toxicity based on current toxicological assessments conducted according to OECD guidelines over past decade.
Ongoing investigations continue to uncover new reactivity patterns when combined with emerging classes of organocatalysts derived from chiral amino acids or metalloporphyrins—findings recently summarized at the International Symposium on Organic Synthesis held virtually across multiple time zones last quarter.
The economic impact associated with production scale-up remains an active area of interest among process chemists aiming to reduce costs through continuous flow reactor designs rather than batch-wise approaches traditionally employed at academic institutions prior to commercialization stages.
Looking ahead, integration into automated synthesis platforms equipped with machine learning algorithms promises accelerated identification of optimal reaction parameters tailored specifically for each application context—from agrochemical formulations requiring enhanced photostability up through biocompatible polymers designed for controlled release mechanisms within human physiology systems.
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